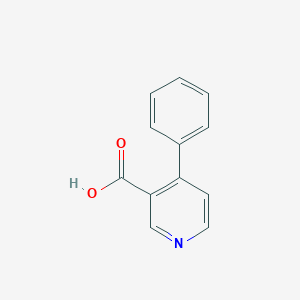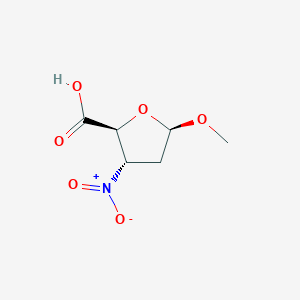
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI), also known as methyl 2,3-dideoxy-3-nitro-D-ribofuranosiduronic acid, is a chemical compound used in scientific research. It is a derivative of the sugar ribofuranose, which is an important component of nucleic acids and other biomolecules.
Mécanisme D'action
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) does not have a specific mechanism of action. Instead, it is used as a tool to study the effects of modifications to the sugar backbone of nucleic acids. It can affect the stability and folding of nucleic acid structures, as well as their interactions with other molecules.
Effets Biochimiques Et Physiologiques
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) does not have any known biochemical or physiological effects. It is not used as a drug or therapeutic agent, but rather as a tool for scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) in lab experiments is that it can be incorporated into oligonucleotides using standard synthesis methods. This makes it easy to study the effects of modifications to the sugar backbone of nucleic acids. However, one limitation is that it is not a natural component of nucleic acids, so its effects may not accurately reflect the effects of naturally occurring modifications.
Orientations Futures
There are many potential future directions for the use of beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) in scientific research. One direction is the study of its effects on the stability and folding of nucleic acid structures. Another direction is the study of its interactions with proteins and other molecules. Additionally, it may be possible to develop new therapeutic agents based on the structure of beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI).
Méthodes De Synthèse
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) can be synthesized using a variety of methods. One common method involves the reaction of ribofuranose with nitric acid and then reduction with sodium borohydride. Another method involves the reaction of ribofuranose with nitromethane and then reduction with sodium borohydride. The resulting compound is purified using chromatography techniques.
Applications De Recherche Scientifique
Beta-D-erythro-Pentofuranosiduronic acid, beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) 2,3-dideoxy-3-nitro-(9CI) is used in scientific research as a tool to study nucleic acid structure and function. It is particularly useful in studying the effects of modifications to the sugar backbone of nucleic acids. It can be incorporated into oligonucleotides, which are short DNA or RNA sequences, and used to study their interactions with proteins and other molecules.
Propriétés
Numéro CAS |
102342-35-8 |
|---|---|
Nom du produit |
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro-(9CI) |
Formule moléculaire |
C6H9NO6 |
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
(2S,3S,5R)-5-methoxy-3-nitrooxolane-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO6/c1-12-4-2-3(7(10)11)5(13-4)6(8)9/h3-5H,2H2,1H3,(H,8,9)/t3-,4+,5-/m0/s1 |
Clé InChI |
NNKGSCFUGUTJBN-LMVFSUKVSA-N |
SMILES isomérique |
CO[C@H]1C[C@@H]([C@H](O1)C(=O)O)[N+](=O)[O-] |
SMILES |
COC1CC(C(O1)C(=O)O)[N+](=O)[O-] |
SMILES canonique |
COC1CC(C(O1)C(=O)O)[N+](=O)[O-] |
Synonymes |
beta-D-erythro-Pentofuranosiduronic acid, methyl 2,3-dideoxy-3-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



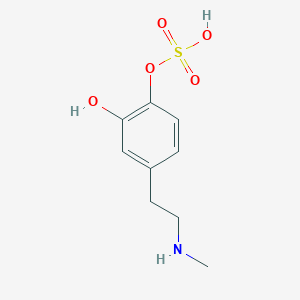
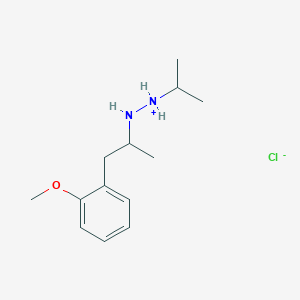

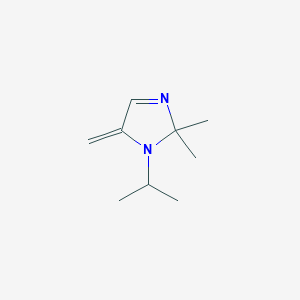
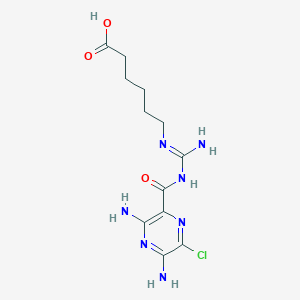


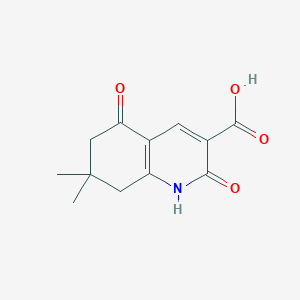


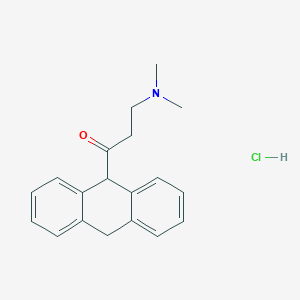

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
